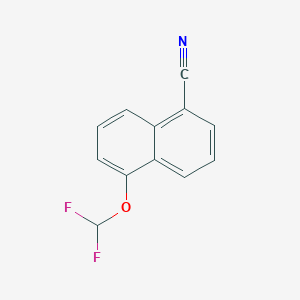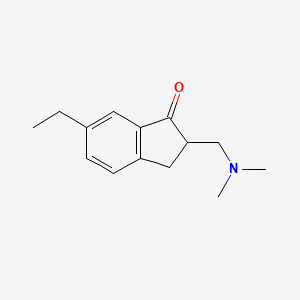
1-Cyano-5-(difluoromethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-5-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F2NO. This compound is part of the naphthalene family, characterized by a naphthalene ring substituted with a cyano group and a difluoromethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-5-(difluoromethoxy)naphthalene typically involves the introduction of a cyano group and a difluoromethoxy group onto a naphthalene ring. One common method includes the reaction of 1-bromo-5-(difluoromethoxy)naphthalene with a cyanide source under specific conditions to replace the bromine atom with a cyano group. This reaction is usually carried out in the presence of a palladium catalyst and a suitable base in an organic solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyano-5-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The cyano and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require a strong base or acid as a catalyst and an appropriate nucleophile or electrophile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce aminonaphthalenes.
Wissenschaftliche Forschungsanwendungen
1-Cyano-5-(difluoromethoxy)naphthalene is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological targets and its potential as a drug candidate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 1-Cyano-5-(difluoromethoxy)naphthalene exerts its effects involves interactions with specific molecular targets. The cyano group and difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-Cyano-3-(difluoromethoxy)naphthalene
- 1-Cyano-4-(difluoromethoxy)naphthalene
- 1-Cyano-6-(difluoromethoxy)naphthalene
Comparison: 1-Cyano-5-(difluoromethoxy)naphthalene is unique due to the specific positioning of the cyano and difluoromethoxy groups on the naphthalene ring. This positioning can significantly influence the compound’s chemical reactivity and physical properties compared to its isomers. For instance, the electronic distribution and steric effects differ, leading to variations in reaction outcomes and applications.
Eigenschaften
Molekularformel |
C12H7F2NO |
|---|---|
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
5-(difluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-6,12H |
InChI-Schlüssel |
BBDGDPKPGGBVIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC=C(C2=C1)OC(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane](/img/structure/B11885309.png)

![indeno[1,2-b]indol-10(5H)-one](/img/structure/B11885317.png)


![2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11885344.png)

